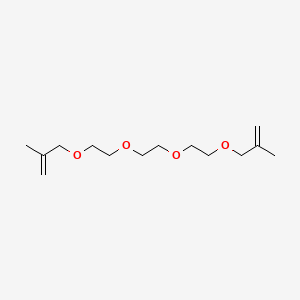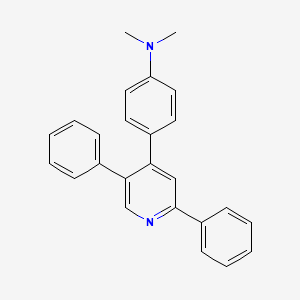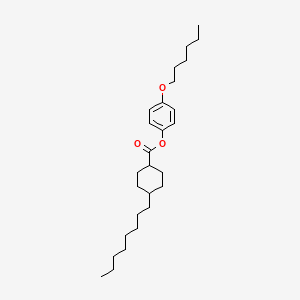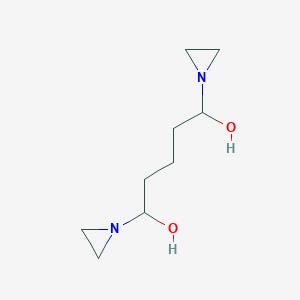![molecular formula C8H13ClO2S B14363840 2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide CAS No. 90556-39-1](/img/structure/B14363840.png)
2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-thiabicyclo[331]nonane 9,9-dioxide is a chemical compound with the molecular formula C8H13ClO2S It is a member of the bicyclic nonane family, characterized by the presence of a sulfur atom in the bicyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide typically involves the reaction of sulfur dichloride and sulfuryl chloride with 1,5-cyclooctadiene. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction parameters are optimized to prevent competing polymerization pathways, which can dominate under certain conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings. The process is scaled up to produce the compound in multigram quantities, ensuring high purity through simple extraction and washing protocols .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as azides and cyanides.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azides and cyanides, with reactions typically carried out in solvents like acetonitrile and water at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Major Products Formed
Substitution Products: The major products of nucleophilic substitution reactions are azide and cyanide derivatives of the compound.
Oxidation Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones.
Scientific Research Applications
2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur-containing biomolecules and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting sulfur-containing enzymes.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide involves the formation of highly reactive episulfonium intermediates. These intermediates facilitate nucleophilic substitution reactions by allowing the sulfur atom to participate in anchimeric assistance, leading to double inversion processes that preserve stereochemistry . The molecular targets and pathways involved in these reactions are primarily centered around the sulfur atom and its interactions with various nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound is similar in structure but has two chlorine atoms instead of one.
1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide: Another similar compound with a single chlorine atom, but differing in the position of the chlorine atom on the bicyclic ring.
Uniqueness
2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is unique due to its specific substitution pattern and the presence of a single chlorine atom, which influences its reactivity and the types of reactions it can undergo. Its ability to form stable episulfonium intermediates and participate in stereospecific reactions sets it apart from other similar compounds .
Properties
CAS No. |
90556-39-1 |
|---|---|
Molecular Formula |
C8H13ClO2S |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-chloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide |
InChI |
InChI=1S/C8H13ClO2S/c9-7-5-4-6-2-1-3-8(7)12(6,10)11/h6-8H,1-5H2 |
InChI Key |
GBAMSMWXHXGKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)S2(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)

![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)



![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
